molecular formula C9H14O3 B126644 Cyclopropanecarboxylic acid, 1-acetyl-2-ethyl-, methyl ester (9CI) CAS No. 144465-34-9

Cyclopropanecarboxylic acid, 1-acetyl-2-ethyl-, methyl ester (9CI)

Cat. No.: B126644
CAS No.: 144465-34-9
M. Wt: 170.21 g/mol
InChI Key: YWAQABOXWRBDKC-UHFFFAOYSA-N
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Preparation Methods

Cevipabulin fumarate is synthesized through a series of chemical reactions involving the formation of a triazolopyrimidine derivative. The synthetic route typically involves the following steps:

Industrial production methods for cevipabulin fumarate involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Cevipabulin fumarate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dimethyl sulfoxide). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cevipabulin fumarate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cevipabulin fumarate is unique in its dual mechanism of action, combining features of both vinca alkaloids and taxane-site binding agents. Similar compounds include:

Cevipabulin fumarate’s ability to bind to multiple sites on tubulin and promote microtubule polymerization makes it a promising candidate for further research and development in cancer therapy .

Properties

CAS No.

144465-34-9

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 1-acetyl-2-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-4-7-5-9(7,6(2)10)8(11)12-3/h7H,4-5H2,1-3H3

InChI Key

YWAQABOXWRBDKC-UHFFFAOYSA-N

SMILES

CCC1CC1(C(=O)C)C(=O)OC

Canonical SMILES

CCC1CC1(C(=O)C)C(=O)OC

Synonyms

Cyclopropanecarboxylic acid, 1-acetyl-2-ethyl-, methyl ester (9CI)

Origin of Product

United States

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